molecular formula C7H4Cl2N2 B176872 5,6-dichloro-1H-indazole CAS No. 124691-76-5

5,6-dichloro-1H-indazole

Cat. No.: B176872
CAS No.: 124691-76-5
M. Wt: 187.02 g/mol
InChI Key: MCHJBZZQBWIBOK-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-indazole is a chemical compound with the molecular formula C7H4Cl2N2 . It is a solid substance and has a molecular weight of 187.03 .


Synthesis Analysis

Indazole derivatives, including this compound, have been synthesized using various methods . These methods include transition metal-catalyzed reactions and reductive cyclization reactions . For instance, one study reported the synthesis of pyridin-3-amine derivatives, which served as multi-targeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC) .


Chemical Reactions Analysis

Indazole derivatives, including this compound, have been involved in various chemical reactions . For example, one study reported the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 187.03 .

Scientific Research Applications

1. Potential for Pain Management

Research indicates that compounds related to indazole, such as those derived from 5-(2-chlorophenyl)indazole, can act as antagonists of the TRPA1 ion channel. This suggests potential applications in managing inflammatory pain. For instance, one study optimized a compound to improve its in vitro activity against TRPA1, showing promise in rodent models of inflammatory pain (Rooney et al., 2014).

2. Anticancer Applications

Indazole derivatives have shown significant promise in anticancer research. For example, 6-aminoindazole-containing compounds demonstrated notable cytotoxicity in human colorectal cancer cell lines. One compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited potent antiproliferative activity against colorectal cancer cells while showing non-cytotoxicity in normal cells (Ngo Xuan Hoang et al., 2022).

3. Medicinal Chemistry

Indazoles have a broad spectrum of biological and pharmaceutical applications. They have been recognized for their antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anti-cancer properties. The synthesis of novel heterocyclic systems based on indazoles could be key in developing next-generation pharmaceuticals (Gaikwad et al., 2015).

4. Material Science and Corrosion Inhibition

In the field of material science, indazole derivatives like 1-dodecyl-1H-indazole have been used to fabricate stable and hydrophobic films on copper surfaces, demonstrating superior performance in corrosion inhibition (Qiang et al., 2018).

5. Drug Development and Synthesis

Indazoles play a crucial role in drug discovery, acting as efficient isosteres for structures like indoles and benzimidazoles. They interact with diverse targets, highlighted by a growing number of biologically active indazole derivatives. The development of efficient synthesis methods for these compounds is critical in medicinal chemistry (Halland et al., 2009).

6. Antibacterial and Antifungal Properties

Indazole derivatives exhibit significant antimicrobial properties. They have been found to be effective against bacterial strains like Xanthomonas campstris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and the fungal strain Candida albicans. This highlights their potential as antibacterial and antifungal agents (Panda et al., 2022).

7. Reactivity and Synthesis in Heterocyclic Chemistry

The reactivity of indazoles, such as the Davis-Beirut reaction, provides a method for constructing 2H-indazoles and their derivatives. This process is significant for the synthesis of multiple classes of indazoles, proving essential in chemical biology and medicinal chemistry (Zhu et al., 2019).

Safety and Hazards

While specific safety and hazard information for 5,6-dichloro-1H-indazole is not available in the retrieved papers, it is generally recommended to handle such compounds with care, avoiding dust formation, and using only under a chemical fume hood .

Future Directions

Indazole derivatives, including 5,6-dichloro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing methods to construct these heterocycles with better biological activities . For example, one study reported the synthesis of pyridin-3-amine derivatives, which served as multi-targeted protein kinase inhibitors for the treatment of NSCLC .

Properties

IUPAC Name

5,6-dichloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHJBZZQBWIBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328595
Record name 5,6-dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124691-76-5
Record name 5,6-dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,5-dichloro-2-methylaniline (1.69 g, 9.6 mmol) in CHCl3 (25 ml) at 0° C. was slowly added acetic anhydride (2.09 ml, 22.1 mmol). The reaction mixture was warmed to room temperature and stirred for 1 h. A thick white precipitate had gradually formed. Potassium acetate (283 mg, 2.88 mmol) was added followed by slow addition of isoamyl nitrite (2.78 ml, 20.6 mmol). The reaction mixture was heated at reflux overnight. The homogeneous deep orange reaction mixture was cooled to room temperature and concentrated. Water (10 mL) was added and the mixture was reconcentrated to an orange solid. This solid was suspended in conc. HCl (15 mL) and heated at 60° C. for 2 h then cooled to 0° C. and neutralized with 50% NaOH. Extracted with EtOAc, dried over MgSO4 and concentrated to an orange solid. This solid was dissolved in THF/MeOH (1:1, 25 mL) and 10% NaOH (3 mL) was added. The deep maroon reaction mixture was stirred at room temperature for 5 min then neutralized with 1.0 M HCl and diluted with water. The mixture was extracted with EtOAc (2×) then dried over MgSO4 and concentrated. The residue was absorbed onto silica gel and purified by chromatography with 30% to 50% EtOAc/hexanes to afford 1.50 g (84%) of 5,6-dichloro-1H-indazole as a light orange solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.04 (s, 1H), 7.89 (s, 1H), 7.68 (s, 1H).
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step Two
Name
Potassium acetate
Quantity
283 mg
Type
reactant
Reaction Step Three
Quantity
2.78 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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